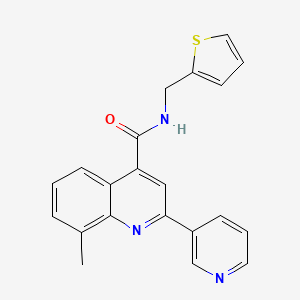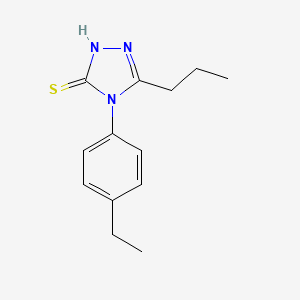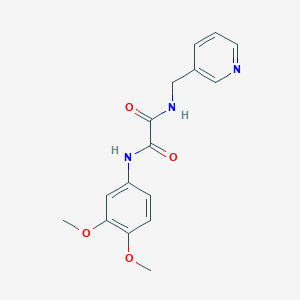
2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile
Descripción general
Descripción
"2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile" is a chemical compound that might be of interest due to its structural features and potential chemical properties. While direct studies on this compound are not readily available, research on related compounds provides valuable insights into the synthesis, structure, and properties of similarly complex molecules.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing specific reagents to introduce or modify functional groups. For example, the synthesis of 2,2-di-n-butyl- and 2,2-diphenyl-6-aza-1,3-dioxa-2-stannabenzocyclononen-4-ones from amino acids highlights a one-step methodology for producing diorganotin(IV) derivatives (Beltrán et al., 2003). Such methodologies could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure AnalysisMolecular structure determination is essential for understanding the chemical behavior of a compound. X-ray crystallography and spectroscopic methods (IR, NMR, MS) are commonly used. For instance, the structure of a novel thiophene-containing compound was elucidated through spectroscopic techniques and confirmed by X-ray crystallography (Mabkhot et al., 2016). Such approaches could be applied to determine the molecular structure of "2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile."
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on related compounds can shed light on potential reactions. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis of 4-chloroaniline suggest pathways for generating reactive intermediates (Guizzardi et al., 2001). Similar strategies might be explored for activating or transforming the functional groups in the target compound.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for determining a compound's suitability for various applications. While specific data on the target compound is not available, studies on compounds with similar structural motifs provide a basis for predicting these properties.
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, stability, and reactivity towards various reagents, are key to its application in chemical synthesis and industry. For example, the study on the electrophilicity enhancement of aminopentadienals via O,N-bistrifluoroacetylation offers insights into modifying the reactivity of nitrogen-containing compounds (Nuhant et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Compounds with structural similarities to "2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile" are often synthesized for their potential applications in various fields, including medicinal chemistry and material science. For instance, the synthesis of formazans from Mannich base derivatives demonstrates the interest in developing compounds with antimicrobial properties (Sah et al., 2014). Similarly, research on 2,2-di-n-butyl- and 2,2-diphenyl-6-aza-1,3-dioxa-2-stannabenzocyclononen-4-ones derived from amino acids highlights the interest in structural and electronic characterization of novel compounds (Beltrán et al., 2003).
Molecular Docking and Electronic Studies
Molecular docking and electronic studies are common applications in the research of complex organic compounds, aiming to understand their potential interactions with biological targets and their electronic properties. For example, the comparative study of dichlorophenyl amino methylidene acids using spectroscopic and theoretical calculations illuminates the potential biological activities and non-linear optical (NLO) properties of such compounds (Vanasundari et al., 2018).
Antimicrobial and Anticancer Research
Research on compounds like 2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile often explores their antimicrobial and anticancer potentials. Studies on related compounds have shown moderate antimicrobial activities against various bacterial and fungal strains, pointing towards the medical and pharmacological relevance of these compounds (Guna et al., 2015). Additionally, the investigation into amino acetate functionalized Schiff base organotin(IV) complexes reveals their potential as anticancer drugs, further emphasizing the significance of such compounds in therapeutic applications (Basu Baul et al., 2009).
Corrosion Inhibition
Some compounds with similar structures to "2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile" are researched for their corrosion inhibition properties, particularly in the context of protecting metal surfaces. This area of research holds significance in industrial applications, where the longevity and durability of metal components are critical (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-3-5-7-13-19-16(10-6-4-2)20(17(14-23)21(24)25-19)15-11-8-9-12-18(15)22/h8-9,11-12H,3-7,10,13H2,1-2H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBRCMXSBZXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)
![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)
![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

